molecular formula C9H8BrNO B127536 3-(2-Bromophenoxy)propanenitrile CAS No. 154405-38-6

3-(2-Bromophenoxy)propanenitrile

Cat. No.: B127536
CAS No.: 154405-38-6
M. Wt: 226.07 g/mol
InChI Key: FMKAAGCNRHGGQO-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)propanenitrile is an organic compound with the molecular formula C9H8BrNO It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)propanenitrile typically involves the reaction of 2-bromophenol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxypropanenitriles.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Primary amines or other reduced nitrile derivatives.

Scientific Research Applications

3-(2-Bromophenoxy)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenoxy)propanenitrile: Similar structure but with the bromine atom in the para position.

    3-(2-Chlorophenoxy)propanenitrile: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenoxy)propanenitrile: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-(2-Bromophenoxy)propanenitrile is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions compared to its analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro and fluoro counterparts .

Properties

IUPAC Name

3-(2-bromophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAAGCNRHGGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565353
Record name 3-(2-Bromophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154405-38-6
Record name 3-(2-Bromophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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